3-bromo-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides This compound is characterized by the presence of bromine and iodine atoms attached to a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3-iodobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: It can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. This dual halogenation can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10BrIN2O |
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Molecular Weight |
429.05 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-iodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrIN2O/c15-12-5-2-4-11(8-12)14(19)18-17-9-10-3-1-6-13(16)7-10/h1-9H,(H,18,19)/b17-9+ |
InChI Key |
YDZYPJMJVZHJPZ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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